molecular formula C11H12O2 B14841136 2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde

2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde

Cat. No.: B14841136
M. Wt: 176.21 g/mol
InChI Key: ZMFUEJJVMNERCY-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde is an organic compound characterized by a cyclopropylmethyl group attached to a benzaldehyde structure with a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde typically involves the introduction of a cyclopropylmethyl group to a benzaldehyde derivative. One common method is the cyclopropanation of an appropriate precursor, followed by functional group transformations to introduce the hydroxyl group at the desired position. The reaction conditions often involve the use of catalysts such as palladium or nickel, and reagents like cyclopropylmagnesium bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 2-(Cyclopropylmethyl)-4-hydroxybenzoic acid.

    Reduction: Formation of 2-(Cyclopropylmethyl)-4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylbenzene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-Hydroxybenzaldehyde: Lacks the cyclopropylmethyl group, affecting its overall chemical properties and reactivity.

Uniqueness

2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethyl and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(cyclopropylmethyl)-4-hydroxybenzaldehyde

InChI

InChI=1S/C11H12O2/c12-7-9-3-4-11(13)6-10(9)5-8-1-2-8/h3-4,6-8,13H,1-2,5H2

InChI Key

ZMFUEJJVMNERCY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=CC(=C2)O)C=O

Origin of Product

United States

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